molecular formula C11H10N2O3 B12210565 4-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde

4-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde

Cat. No.: B12210565
M. Wt: 218.21 g/mol
InChI Key: NAHHZBNXTMGRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a 4-methyl-1,2,5-oxadiazole ring via a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde typically involves the following steps:

    Formation of the 4-methyl-1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the methoxy group: The oxadiazole ring is then reacted with a suitable methoxy-containing reagent to introduce the methoxy group.

    Formation of the benzaldehyde moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 4-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzoic acid.

    Reduction: 4-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzyl alcohol.

    Substitution: Products will vary based on the nucleophile used.

Scientific Research Applications

4-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness

4-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde is unique due to the presence of both the oxadiazole ring and the benzaldehyde moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde

InChI

InChI=1S/C11H10N2O3/c1-8-11(13-16-12-8)7-15-10-4-2-9(6-14)3-5-10/h2-6H,7H2,1H3

InChI Key

NAHHZBNXTMGRDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1COC2=CC=C(C=C2)C=O

Origin of Product

United States

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